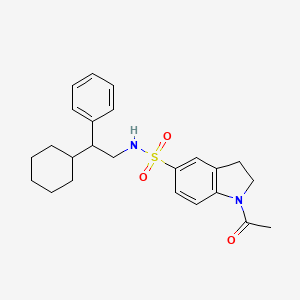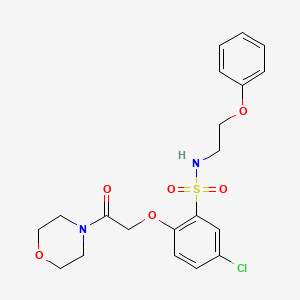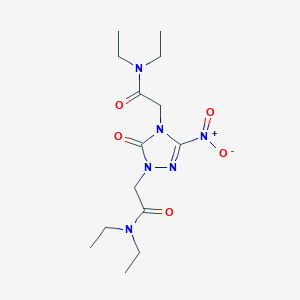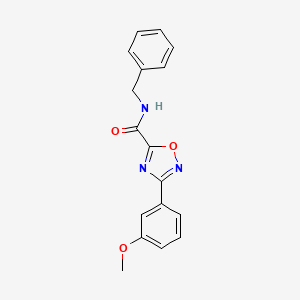
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with the molecular formula C24H30N2O3S and a molecular weight of 426.5716 . This compound is known for its unique structure, which includes an indole core, a sulfonamide group, and a cyclohexyl-phenylethyl side chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, typically starting with the preparation of the indole core. The indole core is then functionalized with an acetyl group at the nitrogen atom and a sulfonamide group at the 5-position. The cyclohexyl-phenylethyl side chain is introduced through a series of reactions involving the appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole core or the sulfonamide group, using common reagents such as halogens or nucleophiles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Scientific Research Applications
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
1-acetyl-N-(2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different reactivity and applications.
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydro-1H-indole-5-sulfonic acid: The presence of a sulfonic acid group instead of a sulfonamide group may result in different solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C24H30N2O3S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-acetyl-N-(2-cyclohexyl-2-phenylethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C24H30N2O3S/c1-18(27)26-15-14-21-16-22(12-13-24(21)26)30(28,29)25-17-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,16,20,23,25H,3,6-7,10-11,14-15,17H2,1H3 |
InChI Key |
QZGJVZFKUHIKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC(C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole](/img/structure/B15003345.png)
![4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15003356.png)
![4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B15003361.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B15003367.png)


![Methyl 2-({4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-nitrophenyl}carbonyl)benzoate](/img/structure/B15003378.png)

![1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B15003388.png)
![4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15003399.png)
![8-amino-6-(4-chlorophenyl)-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B15003404.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B15003408.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B15003411.png)
